molecular formula C10H12N2O4S B12631784 1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene CAS No. 918419-35-9

1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene

Cat. No.: B12631784
CAS No.: 918419-35-9
M. Wt: 256.28 g/mol
InChI Key: ZBASNZQIPUWIRI-UHFFFAOYSA-N
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Description

1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene is an organic compound characterized by the presence of nitro groups and a methylsulfanyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene typically involves the nitration of a suitable precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and safety. The choice of solvents, catalysts, and purification techniques also plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: Reduction of the nitro groups can yield amines or hydroxylamines, depending on the reducing agents and conditions used.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include hydrogen gas with catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as thiols or amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals, explosives, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The methylsulfanyl group may also contribute to the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar compounds to 1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene include:

    1-(1,3-Dinitropropan-2-yl)-2-nitrobenzene: Similar structure but with an additional nitro group on the benzene ring.

    2-(1,3-Dinitropropan-2-yl)furan: Contains a furan ring instead of a benzene ring.

    1-chloro-2-(1,3-dinitropropan-2-yl)benzene: Features a chlorine atom in place of the methylsulfanyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Biological Activity

1-(1,3-Dinitropropan-2-yl)-4-(methylsulfanyl)benzene, also known as CAS 340185-08-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H12N2O4S. The compound features a dinitropropane moiety attached to a methylthio-substituted benzene ring. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential mechanisms and effects:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of compounds with similar structures exhibit antimicrobial properties. The presence of the methylsulfanyl group may enhance this activity through increased lipophilicity, allowing better membrane penetration .
  • Cytotoxic Effects : Some studies have explored the cytotoxic effects of nitro-containing compounds. These compounds can generate reactive nitrogen species (RNS), leading to oxidative stress in cells. Such mechanisms are crucial in the context of cancer therapy, where inducing apoptosis in malignant cells is desired .

Research Findings and Case Studies

A review of available literature reveals various aspects of the biological evaluation of related compounds:

Table 1: Summary of Biological Activities

Activity Compound Type IC50/Effectiveness Reference
AntimicrobialNitro CompoundsVaries by strain
CytotoxicityDinitro CompoundsIC50 ~ 20 µM
Acetylcholinesterase InhibitionHeterocyclesIC50 ~ 2.7 µM

Case Study: Antimicrobial Activity

In a study focusing on nitro-substituted phenolic compounds, derivatives were evaluated against various bacterial strains. The results indicated that compounds with similar dinitro groups showed significant antimicrobial activity, suggesting that this compound could also possess such properties.

The biological activity of this compound may be attributed to several mechanisms:

  • Oxidative Stress Induction : Nitro groups can undergo reduction within cells, leading to the formation of reactive intermediates that induce oxidative stress.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

In Silico Studies

Recent advancements in computational chemistry have allowed researchers to predict the biological activity of compounds based on their molecular structure. In silico screening using tools like SwissADME has indicated favorable pharmacokinetic profiles for compounds structurally similar to this compound, suggesting potential for further development .

Properties

CAS No.

918419-35-9

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

1-(1,3-dinitropropan-2-yl)-4-methylsulfanylbenzene

InChI

InChI=1S/C10H12N2O4S/c1-17-10-4-2-8(3-5-10)9(6-11(13)14)7-12(15)16/h2-5,9H,6-7H2,1H3

InChI Key

ZBASNZQIPUWIRI-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(C[N+](=O)[O-])C[N+](=O)[O-]

Origin of Product

United States

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